Vaborbactam functions as a beta-lactamase inhibitor. Beta-lactamase enzymes are produced by some bacteria and can break down beta-lactam antibiotics, rendering them ineffective. Vaborbactam binds to these enzymes, preventing them from destroying the antibiotic, allowing the beta-lactam drug to function properly [1]. This mechanism is being studied as a way to restore the efficacy of existing beta-lactam antibiotics against resistant strains of bacteria.
[1] Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - MDPI ()
Researchers are investigating the use of vaborbactam in combination with other antibiotics, particularly beta-lactam drugs, to treat multidrug-resistant (MDR) infections. MDR bacteria are resistant to multiple classes of antibiotics, making them difficult to treat. By inhibiting beta-lactamase enzymes, vaborbactam may allow beta-lactam antibiotics to work effectively against these resistant strains. This combination therapy approach is being explored for various MDR infections, including those caused by carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa [2].
[2] Topotecan with Meropenem-Vaborbactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Lower Respiratory Tract Infections: A Case Report and Review of the Literature - Cureus ()
Vaborbactam is a cyclic boronic acid compound recognized as a potent inhibitor of certain beta-lactamases, particularly those classified under Ambler classes A and C. It is designed to combat antibiotic resistance by restoring the efficacy of beta-lactam antibiotics, such as meropenem, against resistant bacterial strains. Vaborbactam achieves this by forming covalent complexes with beta-lactamases, thereby preventing the hydrolysis of beta-lactam antibiotics and enhancing their antibacterial activity .
Vaborbactam does not possess intrinsic antibacterial properties; instead, it functions as a beta-lactamase inhibitor that enhances the effectiveness of co-administered antibiotics. When used in combination with meropenem, vaborbactam significantly reduces the minimum inhibitory concentrations (MICs) required to inhibit KPC-producing strains. The compound exhibits a unique ability to stabilize the interaction with KPC enzymes, resulting in a prolonged residence time of the vaborbactam-KPC complex .
The synthesis of vaborbactam involves several key steps:
Vaborbactam is primarily utilized in combination therapies to treat infections caused by carbapenem-resistant bacteria. Its most notable application is in the formulation of Vabomere, a combination product with meropenem that is indicated for complicated urinary tract infections and other serious bacterial infections caused by susceptible strains. The presence of vaborbactam allows for effective treatment against bacteria that produce KPC and other resistant enzymes .
Studies have demonstrated that vaborbactam interacts specifically with serine beta-lactamases through both precovalent and covalent binding mechanisms. It shows moderate inhibition against metallo-beta-lactamases but is significantly more effective against its primary targets within classes A and C. Interaction studies reveal that vaborbactam's binding affinity varies across different enzymes, highlighting its potential for broader-spectrum applications in combating antibiotic resistance .
Several compounds share structural and functional similarities with vaborbactam, primarily within the category of beta-lactamase inhibitors. Below is a comparison highlighting their unique characteristics:
Vaborbactam's uniqueness lies in its selective inhibition profile, particularly its strong activity against KPC enzymes while lacking efficacy against class B and D carbapenemases. This specificity makes it a valuable tool in targeted antibiotic therapies aimed at overcoming resistance mechanisms in Gram-negative bacteria .